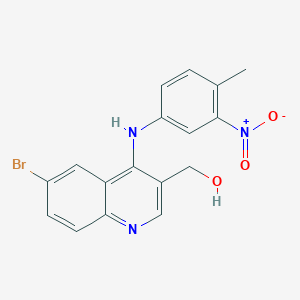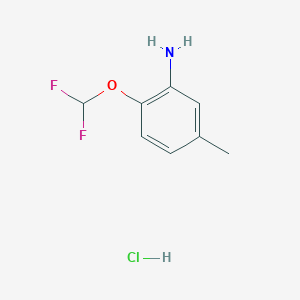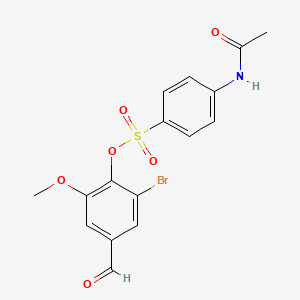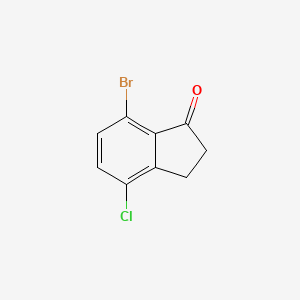
7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
The compound 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one is a halogenated organic molecule that is of interest in the field of organic chemistry due to its potential applications in synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related halogenated compounds and their synthesis, crystal structures, and chemical properties, which can be informative for understanding the broader context of halogenated organic molecules.
Synthesis Analysis
The synthesis of complex halogenated molecules often involves palladium-catalyzed reactions, as seen in the synthesis of 7-alkynyl norbornanes and cyclobutenyl halides . The use of bromoalkynes in complex molecule synthesis is highlighted, demonstrating the versatility of halogenated intermediates in organic synthesis. Similarly, the synthesis of various benzodiazepine derivatives with bromo and chloro substituents indicates the adaptability of halogenated compounds in forming diverse molecular structures.
Molecular Structure Analysis
Crystallographic studies provide detailed insights into the molecular structures of halogenated compounds. For instance, the crystal structures of 7-bromo-5-(2′-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives show different molecular conformations and assembly modes in the crystal due to proton migration . The boat conformation of the seven-membered benzodiazepine ring is a common feature observed in these structures . The molecular structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue also reveals significant differences in the dihedral angles between the benzene rings .
Chemical Reactions Analysis
The reactivity of halogenated compounds is influenced by the presence of halogen atoms, which can participate in various chemical reactions. For example, the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes demonstrates the regioselective rearrangement facilitated by halogens . The diene products from such reactions can further engage in Diels-Alder and cross-coupling reactions, showcasing the chemical versatility of halogenated compounds.
Physical and Chemical Properties Analysis
Halogenated compounds exhibit unique physical and chemical properties due to the presence of halogen atoms. The crystal and molecular structure of the 1:1 complex of chloral hydrate and 7-bromo-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one reveals chains of molecules linked by hydrogen bonds, indicating the role of halogens in intermolecular interactions . The synthesis and crystal structure of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline and its derivatives further illustrate the impact of halogens on the conformation and intermolecular hydrogen bonding within the crystal structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been utilized in the synthesis and crystal structure analysis of benzodiazepine derivatives, demonstrating its role in producing compounds with distinct molecular conformations and intermolecular interactions. This synthesis process highlights the compound's utility in generating structurally diverse molecules for further chemical and pharmaceutical exploration (Kravtsov et al., 2012).
Another application involves the compound's use in a tandem cyclocondensation-Knoevenagel–Michael reaction, showcasing its effectiveness as a catalyst in synthesizing pyrazol derivatives. This methodology emphasizes the compound's versatility in facilitating efficient chemical reactions under neutral conditions (Khazaei et al., 2014).
Photoreactive Properties
- The compound has been studied for its guest-dependent organic photochromism in solid state, revealing its potential in developing reversible photoresponsive materials. This application is significant for creating materials that change color under UV light, useful in various optical and electronic devices (Tanaka et al., 2003).
Molecular Geometry and Computational Studies
- Studies have also focused on the compound's role in synthesizing halogenated derivatives and their molecular structure characterization through crystallography, vibrational spectra, and DFT calculations. These investigations provide insights into the compound's molecular geometry, reactivity, and electronic properties, contributing to our understanding of halogenated organic molecules (Morzyk-Ociepa et al., 2018).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
7-bromo-4-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAVICMAMOYPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride](/img/structure/B3034170.png)
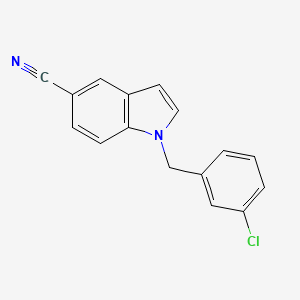
![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)
![1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone](/img/structure/B3034176.png)
![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)
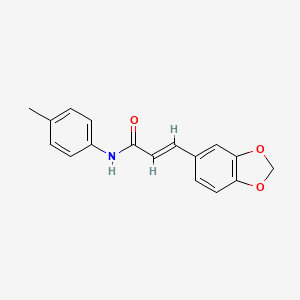
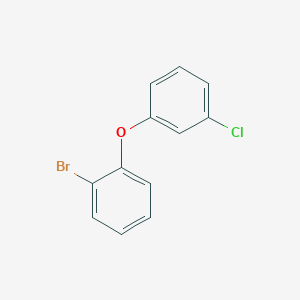
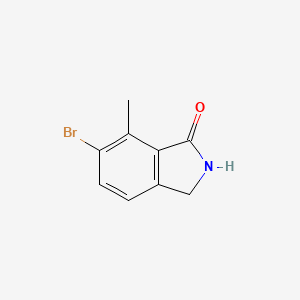
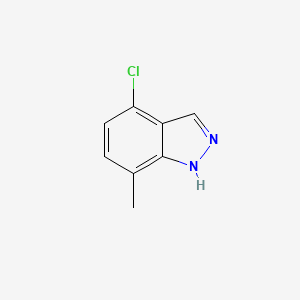
![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)
